molecular formula C8H16O2Si B3052308 Methyl 1-(trimethylsilyl)cyclopropanecarboxylate CAS No. 40195-35-5

Methyl 1-(trimethylsilyl)cyclopropanecarboxylate

Cat. No.: B3052308
CAS No.: 40195-35-5
M. Wt: 172.3 g/mol
InChI Key: NTCUJDVDXGXHPE-UHFFFAOYSA-N
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Description

Methyl 1-(trimethylsilyl)cyclopropanecarboxylate is an organic compound with the molecular formula C8H16O2Si and a molecular weight of 172.3 g/mol . It is a cyclopropane derivative where a trimethylsilyl group is attached to the cyclopropane ring, and a carboxylate ester group is present. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 1-(trimethylsilyl)cyclopropanecarboxylate can be synthesized through several methods. One common method involves the reaction of cyclopropanecarboxylic acid with trimethylsilyl chloride in the presence of a base such as triethylamine. The resulting trimethylsilyl cyclopropanecarboxylate is then esterified with methanol to yield the final product .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(trimethylsilyl)cyclopropanecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 1-(trimethylsilyl)cyclopropanecarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of cyclopropane-containing compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which methyl 1-(trimethylsilyl)cyclopropanecarboxylate exerts its effects involves interactions with various molecular targets. The trimethylsilyl group can enhance the compound’s stability and reactivity, facilitating its participation in chemical reactions. The cyclopropane ring provides a unique structural motif that can interact with enzymes and other biomolecules, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-(trimethylsilyl)cyclopropanecarboxylate is unique due to the presence of both the trimethylsilyl group and the carboxylate ester group. This combination enhances its stability, reactivity, and versatility in various chemical reactions and applications .

Properties

IUPAC Name

methyl 1-trimethylsilylcyclopropane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2Si/c1-10-7(9)8(5-6-8)11(2,3)4/h5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTCUJDVDXGXHPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC1)[Si](C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20538077
Record name Methyl 1-(trimethylsilyl)cyclopropane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20538077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40195-35-5
Record name Methyl 1-(trimethylsilyl)cyclopropane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20538077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 1-(trimethylsilyl)cyclopropanecarboxylate
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Methyl 1-(trimethylsilyl)cyclopropanecarboxylate
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Methyl 1-(trimethylsilyl)cyclopropanecarboxylate
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Methyl 1-(trimethylsilyl)cyclopropanecarboxylate
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Methyl 1-(trimethylsilyl)cyclopropanecarboxylate
Reactant of Route 6
Methyl 1-(trimethylsilyl)cyclopropanecarboxylate

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